molecular formula C39H34BrFNP B15205409 [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide

[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide

Cat. No.: B15205409
M. Wt: 646.6 g/mol
InChI Key: CLIBOWYIKUIOOT-UHFFFAOYSA-M
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Description

[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorophenyl and phenyl groups, and a triphenylphosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine core, followed by the introduction of the fluorophenyl and phenyl substituents. The final step involves the formation of the triphenylphosphanium moiety and its subsequent bromination.

    Preparation of Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate starting materials such as 4-fluorobenzaldehyde and acetophenone.

    Substitution Reactions:

    Formation of Triphenylphosphanium Moiety: The triphenylphosphanium group is introduced via a nucleophilic substitution reaction using triphenylphosphine and an appropriate alkylating agent.

    Bromination: The final bromination step is carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and triphenylphosphine for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant signaling pathways.

Industry

In the industrial sector, the compound is used in the development of advanced materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The triphenylphosphanium moiety may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 3-Methoxyphenylboronic acid
  • 4-Fluoroaniline

Uniqueness

Compared to similar compounds, [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C39H34BrFNP

Molecular Weight

646.6 g/mol

IUPAC Name

[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C39H34FNP.BrH/c1-29(2)39-37(36(30-23-25-32(40)26-24-30)27-38(41-39)31-15-7-3-8-16-31)28-42(33-17-9-4-10-18-33,34-19-11-5-12-20-34)35-21-13-6-14-22-35;/h3-27,29H,28H2,1-2H3;1H/q+1;/p-1

InChI Key

CLIBOWYIKUIOOT-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

Origin of Product

United States

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